2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol
Overview
Description
2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol is a useful research compound. Its molecular formula is C12H14N2OS and its molecular weight is 234.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Characterization and Analysis
The structural characterization and analysis of pyrazoline derivatives, similar to the compound , reveal insights into their molecular configuration, crystallization patterns, and intermolecular interactions. Delgado et al. (2020) conducted a study on a related pyrazoline compound, focusing on its synthesis, spectroscopic characterization, and X-ray diffraction studies. The crystal packing was noted for its efficient space occupation and was analyzed through Hirshfeld surface analysis and 2D fingerprint plots, showcasing the significance of weak intermolecular interactions in the crystal structure Delgado et al., 2020.
Synthesis and Chemical Reactions
Innovative synthetic routes and chemical reactions involving thiophene-containing pyrazoline derivatives have been developed. For instance, Jindal et al. (2014) described a one-shot photochemical synthesis of pyrano[2,3-c]chromen-2(3H)-ones from propynyloxy-chromenones, highlighting an intramolecular Paterno-Buchi reaction. This reaction pathway showcases the potential of utilizing thiophene-containing compounds in photoinduced synthetic processes Jindal et al., 2014.
Optoelectronic Applications
The exploration of heterocyclic compounds, including those with thiophene units, for optoelectronic applications, has been a significant area of research. Ramkumar and Kannan (2015) synthesized novel heterocyclic compounds that demonstrated blue and green emissions, confirming their potential for optoelectronic uses. These findings underscore the versatility of thiophene-containing pyrazolines in developing materials for electronic and photonic technologies Ramkumar & Kannan, 2015.
Biological Activities
The biological activities of thiophene-containing pyrazoline derivatives have been extensively studied, encompassing antimicrobial, antitumor, and antidepressant properties. For example, Gomha et al. (2016) synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which were evaluated for their anti-tumor activities, revealing promising results against hepatocellular carcinoma cell lines Gomha, Edrees, & Altalbawy, 2016. Similarly, Mathew, Suresh, and Anbazhagan (2014) investigated the antidepressant activity of thiophene-based pyrazolines, finding significant potential in this class of compounds for therapeutic use Mathew, Suresh, & Anbazhagan, 2014.
Properties
IUPAC Name |
2-(3-thiophen-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c15-7-6-14-10-4-1-3-9(10)12(13-14)11-5-2-8-16-11/h2,5,8,15H,1,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDDIKZVPNVTIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C3=CC=CS3)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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